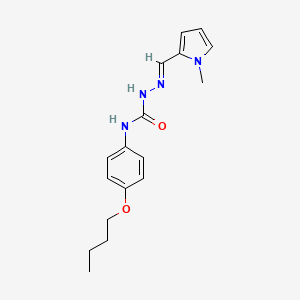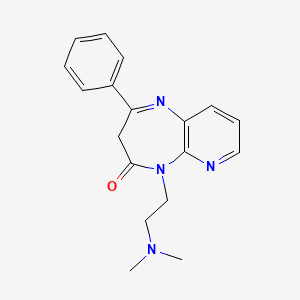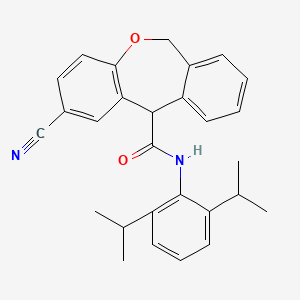
2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide is a complex organic compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide typically involves multi-step organic reactions. The starting materials often include dibenzoxepin derivatives, which undergo various chemical transformations such as nitration, reduction, and amide formation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin Derivatives: Compounds with similar structures and functional groups.
Carboxamide Compounds: Molecules containing the carboxamide functional group.
Uniqueness
2-Cyano-6,11-dihydro-N-(2,6-diisopropylphenyl)-dibenz(b,e)oxepin-11-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
144170-15-0 |
|---|---|
Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-cyano-N-[2,6-di(propan-2-yl)phenyl]-6,11-dihydrobenzo[c][1]benzoxepine-11-carboxamide |
InChI |
InChI=1S/C28H28N2O2/c1-17(2)21-10-7-11-22(18(3)4)27(21)30-28(31)26-23-9-6-5-8-20(23)16-32-25-13-12-19(15-29)14-24(25)26/h5-14,17-18,26H,16H2,1-4H3,(H,30,31) |
InChI Key |
VIDOBCZEQCDCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2C3=CC=CC=C3COC4=C2C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



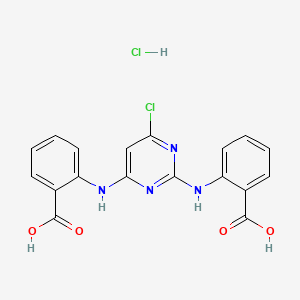
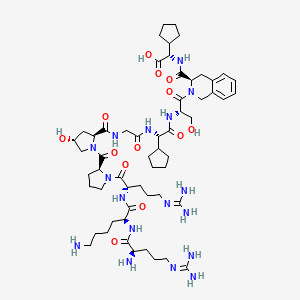



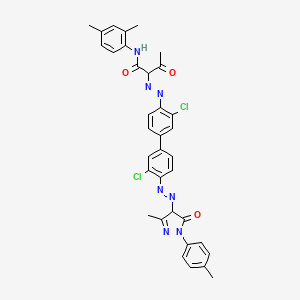
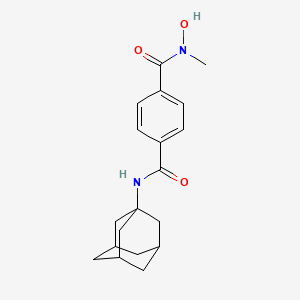
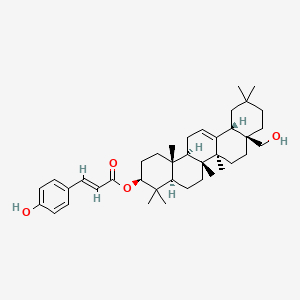

![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)

